(5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

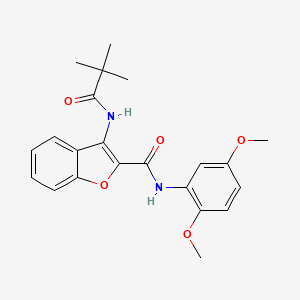

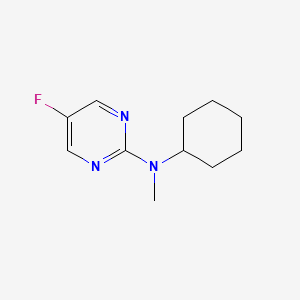

“(5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C6H7BClNO3 and a molecular weight of 187.39 . It is a boronic acid derivative, which are commonly used as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of boronic acids and their derivatives has been extensively studied. Protodeboronation of pinacol boronic esters, a type of boronic acid derivative, has been reported using a radical approach . This method allows for the formal anti-Markovnikov alkene hydromethylation, a valuable transformation . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .Molecular Structure Analysis

The molecular structure of “(5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid” consists of a pyridine ring substituted with a chlorine atom, a hydroxyl group, a methyl group, and a boronic acid group .Chemical Reactions Analysis

Boronic acids and their derivatives are highly valuable building blocks in organic synthesis. They can undergo a variety of transformations, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis

The predicted density of “(5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid” is 1.44±0.1 g/cm3 . Its pKa value is predicted to be 7.75±0.20 .Aplicaciones Científicas De Investigación

- Explanation : These reactions allow for the synthesis of complex organic molecules by coupling aryl or vinyl boronic acids with aryl or vinyl halides. The resulting products find applications in medicinal chemistry, materials science, and agrochemicals .

- Explanation : Regioselectivity ensures that the desired bond forms at a specific position within a molecule. By controlling the reaction conditions, chemists can selectively create specific bonds, leading to diverse functionalized compounds .

- Explanation : Researchers have used it to synthesize inhibitors targeting enzymes such as phosphoinositide-3-kinases (PI3K) and c-jun N-terminal kinase (JNK). These enzymes play crucial roles in cell signaling pathways and are relevant in cancer research and drug development .

- Explanation : PET imaging is a non-invasive technique used in medical diagnostics and research. By incorporating (5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid into radioligands, scientists can visualize specific biological processes in vivo, such as receptor binding or enzyme activity. For instance, [11C]MK-1064, derived from this compound, is applicable in orexin-2 receptor imaging .

- Explanation : Boronic acids can participate in dynamic covalent chemistry, making them useful for constructing smart materials, sensors, and drug delivery systems. The unique reactivity of boron-carbon bonds allows for reversible interactions, which can be harnessed in responsive materials .

- Explanation : Its boronic acid functionality enables cross-coupling reactions, functional group transformations, and the creation of complex scaffolds. Medicinal chemists use these synthetic intermediates to design novel drug candidates .

Suzuki-Miyaura Cross-Coupling Reactions

Regioselective Synthesis

Inhibitor Development

Positron Emission Tomography (PET) Radioligands

Boron-Based Materials

Organic Synthesis and Medicinal Chemistry

Direcciones Futuras

The future directions in the research and application of “(5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid” and similar compounds could involve the development of more efficient synthesis methods, exploration of new chemical transformations, and potential applications in the synthesis of biologically active compounds .

Mecanismo De Acción

Target of Action

The primary target of the compound (5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The (5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The (5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid affects the SM cross-coupling pathway . This pathway is crucial for the formation of carbon–carbon bonds, a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of various biologically active compounds .

Pharmacokinetics

Boronic acids are generally known for their stability and environmental benignity , which can impact their bioavailability.

Result of Action

The molecular and cellular effects of (5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of various biologically active compounds, such as phosphoinositide-3-kinases (PI3K) and c-jun N-terminal kinase (JNK) inhibitors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid. For instance, the SM cross-coupling reaction, which the compound is involved in, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action can be influenced by the presence of various functional groups and reaction conditions.

Propiedades

IUPAC Name |

(5-chloro-6-methyl-2-oxo-1H-pyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO3/c1-3-5(8)2-4(7(11)12)6(10)9-3/h2,11-12H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCUGPLZXYGPNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(NC1=O)C)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-4H,5H-furo[3,2-c]pyridin-4-one](/img/structure/B2559957.png)

![5-(1-adamantyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2559961.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-4-ylsulfanyl)ethan-1-one](/img/structure/B2559963.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2559969.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2559970.png)

![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-fluoropyridine-3-sulfonamide](/img/structure/B2559975.png)

![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2559976.png)